![molecular formula C19H16ClN5O3 B3018793 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide CAS No. 1008482-62-9](/img/structure/B3018793.png)
2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of heterocyclic compounds often involves the use of starting compounds that can undergo various chemical transformations. In one study, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used as a starting compound to synthesize a series of derivatives through the formation of thiosemicarbazides and subsequent cyclization to yield triazole-thiones. Further aminomethylation with formaldehyde and N-methyl/phenylpiperazine produced Mannich bases. These compounds were characterized using IR, ^1H NMR, ^13C NMR, elemental analysis, and mass spectral studies .
Molecular Structure Analysis
The molecular structure and conformation of heterocyclic compounds can be significantly influenced by the presence of substituents and their interactions. For instance, restricted rotation around the methylene bridge was observed in benzimidazole derivatives, which was evidenced by NMR, X-ray, and DFT studies. The presence of substituents on the phenyl group connected to the triazole ring was found to prevent free rotation, and potential energy surface scans indicated the existence of low-energy rotational conformers .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be explored through various chemical reactions. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran produced 6-methyl-3-(thietan-3-yl)uracil, which upon further reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide yielded a tetrahydropyrimidine derivative. The product's structure was confirmed by X-ray analysis, NMR, and IR spectroscopy. Computational modeling suggested that the conformational behavior of the compound is influenced by the internal rotation of the thietanyl group in different phases and solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized heterocyclic compounds are crucial for understanding their potential applications. The compounds synthesized from the starting compound in the first study were screened for their lipase and α-glucosidase inhibition activities. Among them, one compound showed significant anti-lipase activity, while two others exhibited potent anti-α-glucosidase activity. These biological activities suggest that the synthesized compounds could have potential therapeutic applications .
Scientific Research Applications
Radiosynthesis Applications
- Research on Chloroacetanilide Herbicides: A study by Latli and Casida (1995) involved the radiosynthesis of a chloroacetanilide herbicide, which shares structural similarities with the compound . This research aids in understanding the metabolism and mode of action of such compounds (Latli & Casida, 1995).
Synthesis and Inhibition Studies
- Cholinesterase Inhibition Studies: A 2020 study by Riaz et al. synthesized new N-aryl derivatives of a similar compound. These derivatives showed moderate to good activities against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurological functions (Riaz et al., 2020).
Chemical Synthesis and Structural Characterization
- Regioselective Syntheses of Benzoxazoles: Li et al. (2009) conducted a study on the regioselective synthesis of benzoxazoles, which are structurally related to the compound . This research contributes to the understanding of chemical synthesis techniques for similar compounds (Li et al., 2009).
Applications in Organometallic Chemistry
- Study on Silylation of Acetamide Derivatives: A 2017 study by Lazareva et al. explored the silylation of N-(2-hydroxyphenyl)acetamide, a process related to the synthesis and modification of compounds like the one . This contributes to the understanding of the properties of resulting heterocycles (Lazareva et al., 2017).
Antimicrobial Activity Research
- Synthesis and Antimicrobial Activities: Bektaş et al. (2010) synthesized new 1,2,4-Triazole derivatives, including compounds structurally similar to the one . These compounds were evaluated for their antimicrobial activities, providing insights into their potential medical applications (Bektaş et al., 2010).
Ligand Design and Coordination Chemistry
- Rhenium Coordination Studies: A 2017 study by Wang et al. investigated the synthesis of multidentate ligands for coordination with rhenium cores. This research is relevant for understanding the complexation behavior of compounds similar to the one (Wang et al., 2017).
properties
IUPAC Name |
2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-11-5-7-13(8-6-11)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)14-4-2-3-12(20)9-14/h2-9,16-17H,10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEFWBBNVCXWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

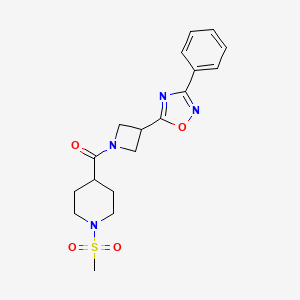
![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)

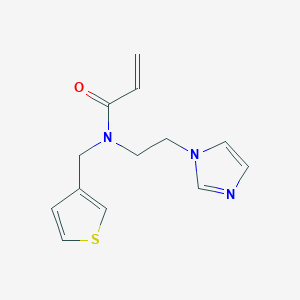
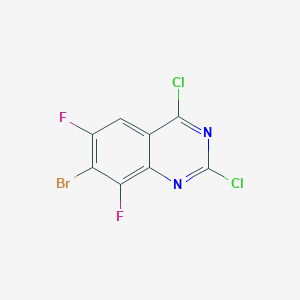
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)
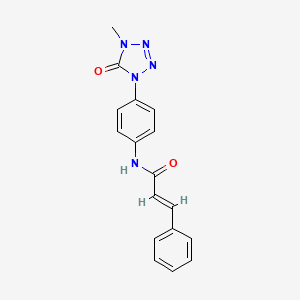
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)
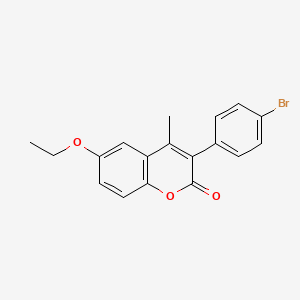
![Methyl 3-({[4-(benzyloxy)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3018729.png)
![7-acetyl-2-((3-chlorobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3018730.png)
![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)